molecular formula C20H12N8O2S2 B12750592 Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl- CAS No. 85810-98-6

Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-

Cat. No.: B12750592
CAS No.: 85810-98-6
M. Wt: 460.5 g/mol
InChI Key: ZZDKNUGZABTCAQ-UHFFFAOYSA-N
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Description

Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) is a complex organic compound that features a unique combination of thiadiazole and tetrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) typically involves multi-step organic reactions. The starting materials often include aromatic compounds and heterocyclic precursors. The reaction conditions may involve:

    Catalysts: Transition metal catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane, toluene, or dimethylformamide.

    Temperature: Reactions may be carried out at elevated temperatures ranging from 50°C to 150°C.

    Purification: Techniques such as column chromatography or recrystallization are used to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Conditions: Reactions may be carried out under reflux or at room temperature, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) may be studied for its potential biological activity. Compounds with similar structures have shown promise as antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-)
  • Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-)
  • Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-)

Uniqueness

The uniqueness of Methanone, (1,4-dihydro-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazine-3,6-diyl)bis(phenyl-) lies in its combination of thiadiazole and tetrazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85810-98-6

Molecular Formula

C20H12N8O2S2

Molecular Weight

460.5 g/mol

IUPAC Name

[6-benzoyl-1,4-bis(1,3,4-thiadiazol-2-yl)-1,2,4,5-tetrazin-3-yl]-phenylmethanone

InChI

InChI=1S/C20H12N8O2S2/c29-15(13-7-3-1-4-8-13)17-25-28(20-24-22-12-32-20)18(16(30)14-9-5-2-6-10-14)26-27(17)19-23-21-11-31-19/h1-12H

InChI Key

ZZDKNUGZABTCAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NN(C(=NN2C3=NN=CS3)C(=O)C4=CC=CC=C4)C5=NN=CS5

Origin of Product

United States

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